Ethyl 4-(chloromethyl)nicotinate
Overview
Description
Ethyl 4-(chloromethyl)nicotinate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of nicotinic acid, where the ethyl ester group is attached to the carboxyl group, and a chloromethyl group is attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(chloromethyl)nicotinate can be synthesized through several methods. One common approach involves the chloromethylation of ethyl nicotinate. This reaction typically uses chloromethyl methyl ether (CMME) or paraformaldehyde with hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group on the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(chloromethyl)nicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products:
Scientific Research Applications
Ethyl 4-(chloromethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-(chloromethyl)nicotinate involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s effects on molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes by interacting with key enzymes and receptors .
Comparison with Similar Compounds
Methyl 4-(chloromethyl)nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl nicotinate: Lacks the chloromethyl group, making it less reactive in certain chemical reactions.
Nicotinic acid: The parent compound without esterification or chloromethylation.
Uniqueness: this compound is unique due to the presence of both the ethyl ester and chloromethyl groups, which confer distinct reactivity and potential biological activity. This combination makes it a versatile intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-(chloromethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIQUWRYVPUNHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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